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molecular formula C8H7NOS B188633 2H-1,4-Benzothiazin-3(4H)-one CAS No. 5325-20-2

2H-1,4-Benzothiazin-3(4H)-one

Cat. No. B188633
M. Wt: 165.21 g/mol
InChI Key: GTFMIJNXNMDHAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09242945B2

Procedure details

Chlorosulfonic acid (55.93 g, 0.48 mole) was added to a 250 mL round bottom flask under nitrogen at 10° C. To this, 4H-benzo[1,4]thiazin-3-one, (20 g, 0.12 mole) was added slowly so that the reaction temperature was maintained below 20° C. during the addition. After addition, the reaction mixture was stirred at room temperature for 1.5 h and then heated to 65° C. for an additional 1 hour. The reaction was subsequently cooled and poured into ice-cold water. A solid precipitate formed and was collected via filtration. The solid was then washed with water and dried to provide 23.6 g of the title compound (75% yield). 1H NMR (CDCl3, 300 MHz): δ 9.08 (br s, NH), 7.72-7.88 (m, 3H, Ar—H), 3.68 (s, 2H, Ar—CH2); m.p.: 165-167° C.; LC-MS (M+1): 263.92
Quantity
55.93 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Yield
75%

Identifiers

REACTION_CXSMILES
[Cl:1][S:2]([OH:5])(=O)=[O:3].[S:6]1[C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=2[NH:9][C:8](=[O:16])[CH2:7]1>>[O:16]=[C:8]1[NH:9][C:10]2[CH:15]=[C:14]([S:2]([Cl:1])(=[O:5])=[O:3])[CH:13]=[CH:12][C:11]=2[S:6][CH2:7]1

Inputs

Step One
Name
Quantity
55.93 g
Type
reactant
Smiles
ClS(=O)(=O)O
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
S1CC(NC2=C1C=CC=C2)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was maintained below 20° C. during the addition
ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
heated to 65° C. for an additional 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was subsequently cooled
ADDITION
Type
ADDITION
Details
poured into ice-cold water
CUSTOM
Type
CUSTOM
Details
A solid precipitate formed
FILTRATION
Type
FILTRATION
Details
was collected via filtration
WASH
Type
WASH
Details
The solid was then washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
O=C1CSC2=C(N1)C=C(C=C2)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 23.6 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 74.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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